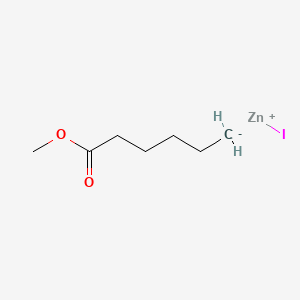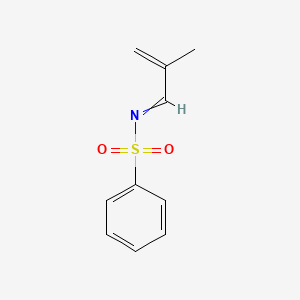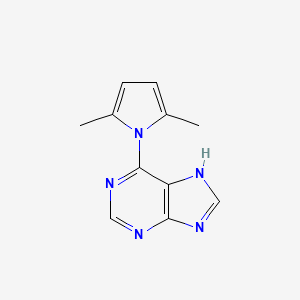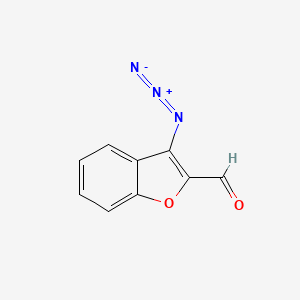
3-Azido-1-benzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5N3O2 It is a derivative of benzofuran, featuring an azido group (-N3) attached to the first carbon and an aldehyde group (-CHO) attached to the second carbon of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-benzofuran-2-carbaldehyde typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones or the palladium-catalyzed coupling of 2-haloaryl ketones with alkynes.
Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) on the benzofuran ring is replaced by the azido group using sodium azide (NaN3) under appropriate conditions.
Industrial Production Methods:
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: PPh3, H2O
Major Products:
Oxidation: 3-Azido-1-benzofuran-2-carboxylic acid
Reduction: 3-Amino-1-benzofuran-2-carbaldehyde
Substitution: 3-Amino-1-benzofuran-2-carbaldehyde
Scientific Research Applications
3-Azido-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The azido group can be used as a bioorthogonal handle for click chemistry, enabling the conjugation of the compound to biomolecules for drug delivery and imaging applications.
Material Science:
Mechanism of Action
The mechanism of action of 3-azido-1-benzofuran-2-carbaldehyde is primarily related to its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. The aldehyde group can form Schiff bases with amines, facilitating the formation of imines and other nitrogen-containing compounds .
Molecular Targets and Pathways:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Aldehyde Group: Forms imines and other derivatives through condensation reactions with amines.
Comparison with Similar Compounds
2-Benzofurancarboxaldehyde: Lacks the azido group, making it less versatile for click chemistry applications.
3-Methyl-1-benzofuran-2-carbaldehyde:
2-Ethyl-1-benzofuran-3-carbaldehyde: Features an ethyl group, which affects its chemical properties and reactivity compared to the azido derivative.
Uniqueness: 3-Azido-1-benzofuran-2-carbaldehyde is unique due to the presence of both an azido group and an aldehyde group on the benzofuran ring. This combination of functional groups provides a wide range of reactivity, making it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and material science .
Properties
CAS No. |
160349-69-9 |
|---|---|
Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
3-azido-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H5N3O2/c10-12-11-9-6-3-1-2-4-7(6)14-8(9)5-13/h1-5H |
InChI Key |
AROBPMSQLIZFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
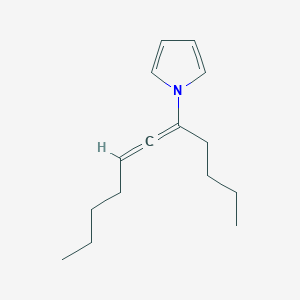
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
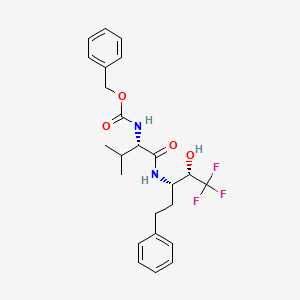
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
